

# Technical Guide: In Vivo Inhibition of LRRK2 by PFE-360

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive technical overview of the in vivo inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor **PFE-360** (PF-06685360). It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's Disease.

### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **PFE-360** as a LRRK2 inhibitor based on preclinical in vivo studies.

# Table 1: Potency and Pharmacodynamic Profile of PFE-360



| Parameter                                                | Value                                       | Species | Notes                                                                       | Source(s) |
|----------------------------------------------------------|---------------------------------------------|---------|-----------------------------------------------------------------------------|-----------|
| In Vivo IC50                                             | 2.3 nM                                      | Rat     | Mean inhibitory concentration determined in vivo.                           |           |
| In Vitro IC50                                            | ~6 nM                                       | -       | Potency for<br>LRRK2 kinase<br>inhibition in vitro.                         | _         |
| Target<br>Engagement<br>Marker                           | Ratio of<br>pSer935-LRRK2<br>to Total LRRK2 | Rat     | A ratio <0.1 indicates full target engagement and inhibition.               |           |
| Substrate Marker                                         | Ratio of pThr73-<br>Rab10 to Total<br>Rab10 | Rat     | IC50 for Rab10 phosphorylation inhibition is the same as for LRRK2-pSer935. |           |
| Theoretical Brain<br>Concentration for<br>99% Inhibition | 23 nM                                       | Rat     | Calculated unbound concentration of PFE-360 in the brain.                   |           |

# **Table 2: Preclinical Dosing and Pharmacokinetic Parameters**



| Parameter                    | Value               | Species | Administrat<br>ion | Notes                                                                                  | Source(s) |
|------------------------------|---------------------|---------|--------------------|----------------------------------------------------------------------------------------|-----------|
| Dosing<br>Regimen            | 7.5 mg/kg,<br>BID   | Rat     | Oral Gavage        | Provides full LRRK2 inhibition for 1-10 hours and ~50% at 12 hours post-dose.          |           |
| Dosing<br>Regimen            | 4 mg/kg, BID        | Rat     | Oral Gavage        | Lower dose<br>also studied<br>for<br>pharmacokin<br>etics and<br>pharmacodyn<br>amics. |           |
| Serum Half-<br>life (t½)     | ~1.3 - 2.8<br>hours | Rat     | Oral               | Reflects rapid metabolism.                                                             |           |
| Chronic<br>Study<br>Duration | 10-12 weeks         | Rat     | Oral Gavage        | Used to assess long- term effects of LRRK2 inhibition.                                 |           |

## **LRRK2 Signaling and Inhibition by PFE-360**

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine 935 (pSer935). **PFE-360** is a potent, selective, and brain-penetrant ATP-competitive inhibitor that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers for assessing the compound's target engagement in vivo.





Click to download full resolution via product page

**Caption: PFE-360** inhibits LRRK2 kinase, blocking substrate and autophosphorylation.

### **Key Experimental Protocols**

The determination of **PFE-360**'s in vivo IC50 and target engagement relies on specific preclinical experimental workflows.

#### **Animal Model and Dosing**

- Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.
- Compound Formulation: **PFE-360** is prepared in a suitable vehicle for oral administration.
- Administration: The compound is administered via oral gavage. A typical dosing schedule for chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target inhibition.



### **Measurement of LRRK2 Target Engagement**

The primary method for quantifying LRRK2 inhibition in vivo is by measuring the phosphorylation status of LRRK2 and its substrates in tissue samples.

- Tissue Collection: Animals are euthanized at defined time points following the final dose (e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the striatum, are rapidly dissected and frozen.
- Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Western Blotting:
  - Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).
  - Equal amounts of protein are separated by molecular weight using SDS-PAGE.
  - Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
  - The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).
  - Following washing, the membrane is incubated with a secondary antibody conjugated to a reporter (e.g., HRP).
  - The signal is detected via chemiluminescence, and band intensities are quantified using densitometry software.
- Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between vehicle-treated and PFE-360-treated animals.





Click to download full resolution via product page

**Caption:** Experimental workflow for assessing **PFE-360** target engagement in vivo.



#### Conclusion

**PFE-360** is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its mechanism of action and pharmacodynamic effects have been thoroughly investigated using robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 are established, quantifiable biomarkers for assessing target engagement. While **PFE-360** has been instrumental in preclinical studies, on-target effects in peripheral organs such as the lungs and kidneys have been noted, highlighting the importance of careful safety and toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies presented here provide a foundational guide for researchers working on the development of LRRK2-targeting therapeutics.

• To cite this document: BenchChem. [Technical Guide: In Vivo Inhibition of LRRK2 by PFE-360]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610063#in-vivo-ic50-of-pfe-360-for-lrrk2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com